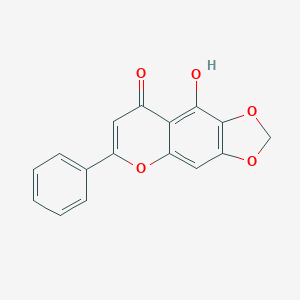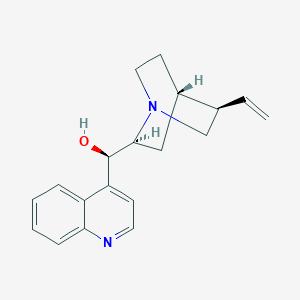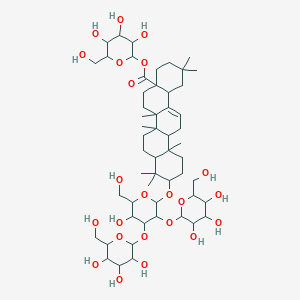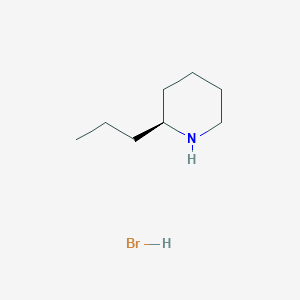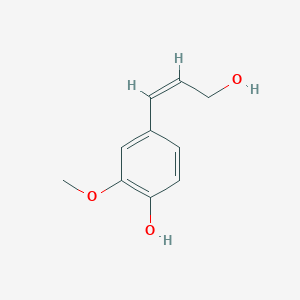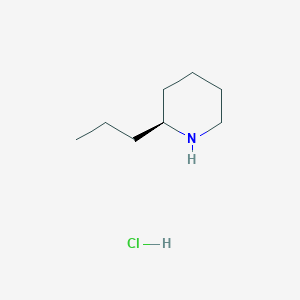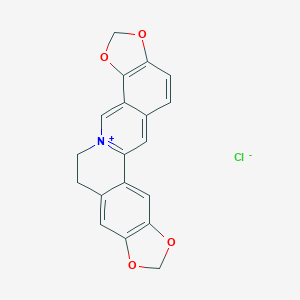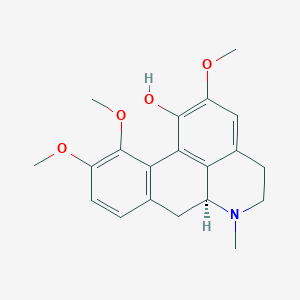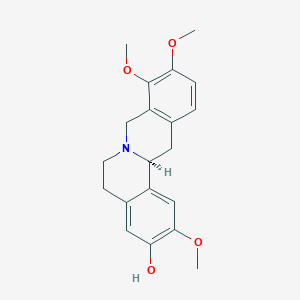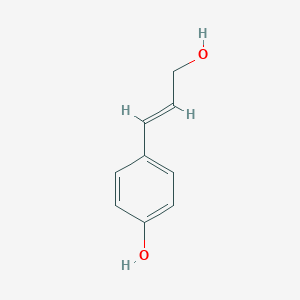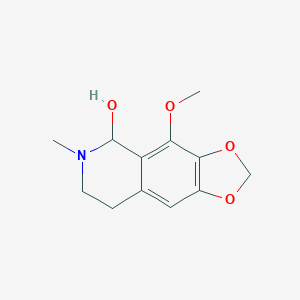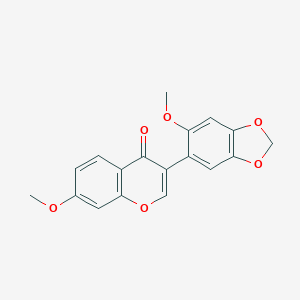
Daidzein-4',7-Diglucosid
Übersicht
Beschreibung
Daidzein-4,7-diglucoside is a naturally occurring isoflavone glycoside found in leguminous plants such as soybeans. It is a derivative of daidzein, an isoflavone known for its phytoestrogenic properties. The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . Daidzein-4,7-diglucoside is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Daidzein-4,7-diglucoside has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Daidzein-4’,7-diglucoside is a natural product that can be isolated from Radix puerariae It is known that daidzein, a related compound, has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects .
Mode of Action
It is known that daidzein, a related compound, acts as a phytoestrogen . Phytoestrogens are plant-derived compounds with estrogen-like effects, which can bind to estrogen receptors and mimic the action of endogenous estrogens .
Biochemical Pathways
Daidzein, a related compound, is known to affect various pathways due to its multiple biological activities such as anti-inflammatory, antioxidant, and estrogen functions .
Result of Action
Daidzein, a related compound, is known to have health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
It is known that the bioavailability of daidzein, a related compound, can be potentiated by an extract of radix puerariae .
Biochemische Analyse
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of daidzein-4,7-diglucoside typically involves the glycosylation of daidzein. One common method is the enzymatic hydrolysis of daidzin in deep eutectic solvents. This method is eco-friendly and highly efficient, achieving a yield of up to 97.53% . The reaction conditions involve the use of deep eutectic solvents such as choline chloride and ethylene glycol in a 2:1 ratio, with the reaction carried out at 30°C .
Industrial Production Methods: Industrial production of daidzein-4,7-diglucoside often involves the extraction and purification from natural sources such as soybeans. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Daidzein-4,7-diglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its aglycone form, daidzein.
Substitution: Glycosylation and other substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymes like β-glucosidase are commonly used for glycosylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Daidzein.
Substitution: Various glycosylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Daidzin: A 7-O-glucoside of daidzein, known for its antioxidant and anti-inflammatory properties.
Genistin: Another isoflavone glycoside with similar health benefits.
Puerarin: A glycoside of daidzein with additional cardiovascular benefits.
Uniqueness: Daidzein-4,7-diglucoside is unique due to its dual glycosylation, which enhances its water solubility and bioavailability compared to other isoflavone glycosides . This makes it particularly valuable for applications in functional foods and nutraceuticals .
Eigenschaften
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWSCDQMVNOJP-IPOZFMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201934 | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-67-7 | |
| Record name | Daidzein 4′,7-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities of Daidzein-4,7-diglucoside?
A1: Daidzein-4,7-diglucoside exhibits various biological activities, particularly in relation to menopausal symptoms and metabolic diseases. Studies using ovariectomized rat models have shown that Daidzein-4,7-diglucoside can improve lipid metabolism, potentially by influencing female sex hormone-related pathways like estrogen signaling. [] It has also demonstrated potential as a monoamine oxidase B inhibitor, suggesting possible applications in Alzheimer's disease treatment. [] Additionally, research suggests its involvement in regulating the NF-kappa B signaling pathway, which could contribute to anti-inflammatory effects beneficial for conditions like myocardial infarction. [, ]
Q2: Which plant sources are rich in Daidzein-4,7-diglucoside?
A2: Daidzein-4,7-diglucoside is primarily found in plants belonging to the Pueraria genus, commonly known as Kudzu. It is particularly abundant in the roots of Pueraria lobata and Pueraria thomsonii. [, , , ] Studies have identified Daidzein-4,7-diglucoside in both the roots and vines of Pueraria lobata, with the roots showing higher concentrations. []
Q3: How does Daidzein-4,7-diglucoside compare to other isoflavones found in Pueraria species?
A3: While Daidzein-4,7-diglucoside is present in Pueraria species, other isoflavones like puerarin and daidzin are typically found in higher concentrations, especially in the roots. [] Interestingly, one study found that while daidzin itself had a weaker effect on ethanol intake suppression in hamsters, a crude extract of Pueraria lobata containing daidzin, including Daidzein-4,7-diglucoside, showed significantly higher efficacy. This suggests a potential synergistic effect of Daidzein-4,7-diglucoside with other components in the extract, possibly enhancing daidzin bioavailability. []
Q4: What are the potential applications of Daidzein-4,7-diglucoside in treating diseases?
A4: Research suggests potential therapeutic applications of Daidzein-4,7-diglucoside in various diseases:
- Menopause-related metabolic diseases: It shows promise in alleviating lipid metabolism imbalances associated with menopause. []
- Alzheimer's disease: Its monoamine oxidase B inhibitory activity suggests potential for managing Alzheimer's. []
- Myocardial infarction: By potentially regulating the NF-kappa B signaling pathway, it might contribute to anti-inflammatory effects beneficial for myocardial infarction. [, ]
- Coronavirus infection: Network pharmacology analysis indicates possible antiviral activity by targeting proteins like NTRK2, PRKCα, and TNF and modulating pathways like PI3K-Akt/mTOR. []
Q5: How is Daidzein-4,7-diglucoside typically isolated and characterized?
A5: Various techniques are employed for isolation and characterization:
- Extraction: Methods like ionic-liquid-based ultrasound-assisted extraction are used to extract Daidzein-4,7-diglucoside from plant material. []
- Separation: Techniques such as counter-current chromatography and semi-preparative liquid chromatography are employed to isolate and purify Daidzein-4,7-diglucoside. []
- Identification and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI-MSD-TOF and MS-MS) are valuable tools for identifying and quantifying Daidzein-4,7-diglucoside in plant extracts. [, ] TLC-densitometry has also been employed for quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


